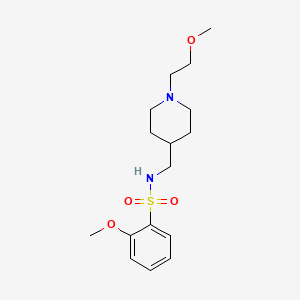

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that is structurally related to fentanyl . Fentanyl is a 4-anilidopiperidine and a controlled substance widely used in medicine for anesthesia and pain management .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .

Scientific Research Applications

- Targeted Therapy : Researchers explore this compound’s potential as a drug candidate. Its structural resemblance to fentanyl, a potent analgesic, suggests it could be relevant for pain management or anesthesia .

- Anaplastic Lymphoma Kinase (ALK) Inhibition : Derivatives of this compound have been investigated as ALK inhibitors for treating non-small cell lung cancer (NSCLC) .

- Protodeboronation Reactions : The compound’s boronic ester derivatives have been used in catalytic protodeboronation reactions. These reactions are valuable in synthetic chemistry for creating complex molecules .

- Suzuki–Miyaura Coupling : Researchers have explored its use in Suzuki–Miyaura coupling reactions, which enable the formation of carbon-carbon bonds. This is crucial for constructing organic frameworks .

- Risk Assessment : The compound has undergone risk assessments due to its presence as a new psychoactive substance. These assessments evaluate health and social risks, international trafficking, and organized crime involvement .

- FB Inhibitors : High-throughput screening led to the discovery of LNP023, a derivative of this compound. LNP023 is currently being evaluated clinically for various indications related to the alternative pathway (AP) in the immune system .

- Hydromethylation of Protected Compounds : The hydromethylation sequence, using methoxy-protected compounds, has been explored. This process has implications in materials science and organic synthesis .

- Selective ALK Inhibition : The compound’s derivatives, such as ASP3026, exhibit potent and selective inhibition of ALK. This is relevant for understanding ALK-related diseases and developing therapeutic interventions .

Medicinal Chemistry and Drug Development

Organic Synthesis

Pharmacology and Toxicology

Biological Research

Materials Science

Chemical Biology

properties

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSLJGJVAQGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)